molecular formula C12H26O2 B052552 1,12-Dodecanediol CAS No. 5675-51-4

1,12-Dodecanediol

Cat. No.: B052552
CAS No.: 5675-51-4
M. Wt: 202.33 g/mol
InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used in scientific research to study the function of dopamine receptors in various biological systems . This compound has significant implications in neuroscience, pharmacology, and behavioral studies.

Mechanism of Action

Target of Action

1,12-Dodecanediol is a medium-chain primary fatty alcohol

Biochemical Pathways

This compound has been reported to be a metabolite of Escherichia coli . This suggests that it may be involved in the metabolic pathways of this bacterium.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that the compound has a molecular weight of 202.33 , and it forms crystals at room temperature . Its boiling point is 324 °C/1013 hPa , and it has a melting point of 79 °C . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it forms crystals at room temperature . Additionally, its autoignition temperature is 300 °C , indicating that it can combust at high temperatures. Therefore, the storage and handling conditions can significantly impact the action of this compound.

Biochemical Analysis

Biochemical Properties

1,12-Dodecanediol interacts with various biomolecules in biochemical reactions. For instance, it has been used to synthesize poly(1,12-dodecylene dicarboxylate)s with 1,4-butanedioic acid, dimethyl adipate, dimethyl octanedioate, and 1,10-decanedioic acid . The nature of these interactions involves the formation of ester bonds between the hydroxyl groups of this compound and the carboxyl groups of the dicarboxylic acids .

Cellular Effects

The effects of this compound on cells have been studied in the context of whole-cell biotransformation in Escherichia coli . It was found that the number of living cells dramatically decreased upon the addition of this compound due to its toxicity . By adjusting the temperature and substrate addition, cell growth was restored and this compound production was enhanced .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into α,ω-dodecanedioic acid via α,ω-dodecanediol in a mutant of Candida tropicalis . This process involves the oxyfunctionalization of n-dodecane by the proteins resulting from the expression of the CYP153A M.aq operon .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. For instance, in a study involving Escherichia coli, it was observed that the production of this compound increased over a period of 68 hours . This suggests that this compound has a certain level of stability and does not degrade rapidly in in vitro settings .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts n-dodecane to α,ω-dodecanedioic acid . This pathway involves the oxyfunctionalization of n-dodecane, leading to the formation of this compound, which is then further converted into α,ω-dodecanedioic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-171555 involves several steps. The process begins with the cyclization of 4-benzoyloxycyclohexanone with ethyl 2-bromomethylacrylate and propylamine in refluxing toluene, yielding ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate. This intermediate is then reduced with sodium cyanoborohydride in methanol to produce the corresponding decahydro derivative. Subsequent debenzoylation with sodium hydroxide in methanol affords the hydroxyquinoline, which is oxidized with chromium trioxide-pyridine to give ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate. The final steps involve cyclization with hydrazine in ethanol and reduction with lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for LY-171555 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

LY-171555 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide-pyridine

    Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in tetrahydrofuran

    Cyclization: Hydrazine in ethanol

Major Products Formed

The major products formed during the synthesis of LY-171555 include various intermediates such as ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate and ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate, leading to the final product, Quinpirole hydrochloride .

Scientific Research Applications

LY-171555 is extensively used in scientific research due to its high affinity for dopamine D2 and D3 receptors. Some of its applications include:

Comparison with Similar Compounds

LY-171555 is unique due to its high selectivity and affinity for dopamine D2 and D3 receptors. Similar compounds include:

These compounds share some pharmacological properties with LY-171555 but differ in their receptor selectivity and clinical applications.

Properties

IUPAC Name

dodecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKSLMMWAKNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074919
Record name 1,12-Dodecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Colorless crystalline solid; [Aldrich MSDS]
Record name 1,12-Dodecanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dodecanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9823
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5675-51-4
Record name 1,12-Dodecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5675-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,12-Dodecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,12-Dodecanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,12-Dodecanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dodecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecane-1,12-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,12-Dodecanediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Examples of biodegradable polymer segments for use in the present invention may be selected from suitable members of the following, among others: (a) biodegradable polyester segments, including homopolymer and copolymer segments comprising one or more monomers selected from hydroxyacids such as glycolide, D-lactide, L-lactide, beta-hydroxybutyrate, beta-hydroxyvalerate, beta-malic acid, D-gluconate, L-gluconate, etc., and lactones such as epsilon-caprolactone and delta-valerolactone, etc., p-dioxanones (resulting in the formation of polyether esters), etc., for example, selected from the following segments: polyglycolide, poly-L-lactide (PLLA), poly-D-lactide, poly-D,L-lactide, poly(beta-hydroxybutyrate), poly-D-gluconate, poly-L-gluconate, poly-D,L-gluconate, poly(epsilon-caprolactone), poly(delta-valerolactone), poly(p-dioxanone), poly(lactide-co-glycolide) (PLGA), poly(lactide-co-delta-valerolactone), poly(lactide-co-epsilon-caprolactone), poly(lactide-co-beta-malic acid), and poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), among others, (b) biodegradable polycarbonate segments, including homopolymers and copolymer segments comprising one or more carbonate monomers selected from trimethylene carbonate, tetramethylene carbonate, 2,2-dimethyltrimethylene carbonate, etc., for example, selected from the following segments: poly(trimethylene carbonate), poly(tetramethylene carbonate), poly(2,2-dimethyltrimethylene carbonate), poly(lactide-co-trimethylene carbonate) and poly(glycolide-co-trimethylene carbonate), among others, (c) polyorthoester segments formed by the transesterification between a diol and diethoxytetrahydrofuran, for example, those formed by the reaction of diols such as trans-cyclohexanedimethanol (tCDM), 1,6-hexane diol (1,6-HD), 1,12-dodecane diol (1,12-DL) etc.) with diketene acetals such as 3,9-bis(ethylidene 2,4,8,10-tetraoxaspiro[5,5]undecane) (DETOSU), and those formed by the polymerization of a triol with an orthoester, (d) polyanhydride segments such as homopolymer and copolymer segments comprising one or more monomers selected from malonic acid, succinic acid, glutaric acid, pimelic acid, suberic acid, azelaic acid, sebacic acid (SA), maleic acid, isophthalic acid (ISO), hexadecandioic acid (HDA), fumaric acid (FA), terephthalic acid (TA), adipic acid (AA), dodecanedioic acid (DD), erucic acid dimer (EAD), and bis(p-carboxyphenoxy)alkanes such as bis(p-carboxyphenoxy)methane, bis(p-carboxyphenoxy)propane (CPP), and bis(p-carboxyphenoxy)hexane, for example, polyanhydride segments selected from the following: poly(adipic anhydride), poly(suberic anhydride), poly(sebacic anhydride), poly(dodecanedioic anhydride), poly(maleic anhydride), poly(sebacic acid-co-fumaric anhydride), poly[bis(p-carboxyphenoxy)methane anhydride], poly[1,3-bis(p-carboxyphenoxy)propane anhydride], poly[1,6-bis(p-carboxyphenoxy)hexane anhydride] and poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid anhydride], among others; (e) poly(phosphazine) segments, and (f) poly(amino acid) segments, including homopolymer and copolymer segments comprising naturally occurring amino acids such as alanine, arginine, asparagine, aspartic acid, cysteine, glutamic acid, glutamine, glycine, histidine, isoleucine, leucine, lysine, methionine, phenylalanine, proline, serine, threonine, tryptophan, tyrosine and valine, as well as atypical amino acids such as lanthionine, 2-aminoisobutyric acid, dehydroalanine and gamma-aminobutyric acid, as well as synthetic amino acid sequences, for example, amino acid derivatives such as those comprising γ-benzyl-L-glutamate and ε-carbobenzoxy-L-lysine, for instance, a poly(γ-benzyl-L-glutamate) (PBLG) segment or a poly(ε-carbobenzoxy-L-lysine) segment, segments comprising dimers based on a deaminated hydroxyl amino acid and an alkyl or aromatic ester of a hydroxyl amino acid, particularly desaminotyrosyl-tyrosine alkyl and aromatic esters (abbreviated as DTR, where R stands for the specific alkyl or aromatic ester used) such as desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine butyl ester (DTB), desaminotyrosyl-tyrosine hexyl ester (DTH), desaminotyrosyl-tyrosine octyl ester (DTO), desaminotyrosyl tyrosine dodecyl ester (DTD) and desaminotyrosyl tyrosine benzyl ester, for example, tyrosine-based polycarbonate segments (e.g., copolymers formed by the condensation polymerization of phosgene and a diphenol selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl, and benzyl esters of desaminotyrosyl-tyrosine, among others), tyrosine-based polyarylate segments (e.g., copolymers of a diphenol and a diacid linked by ester bonds, with diphenols selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl and benzyl esters of desaminotyrosyl-tyrosine, among others and diacids selected, for instance, from succinic, glutaric, adipic, suberic and sebacic acid, among others), and tyrosine-, leucine- and lysine-based polyester-amide segments, for example, comprising a combination of a desaminotyrosyl tyrosine alkyl or aromatic ester, desaminotyrosyl tyrosine, and various diacids, for example, succinic acid and adipic acid, among others.
[Compound]
Name
poly-D,L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
poly(delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(p-dioxanone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
poly(lactide-co-glycolide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly(lactide-co-delta-valerolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
poly(lactide-co-epsilon-caprolactone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
poly(lactide-co-beta-malic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
poly(trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
poly(tetramethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
poly(2,2-dimethyltrimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
poly(lactide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
poly(glycolide-co-trimethylene carbonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyorthoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polyglycolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
poly-L-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
poly-D-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
poly-D,L-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
poly(beta-hydroxybutyrate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
poly-D-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
poly-L-gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,12-Dodecanediol
Reactant of Route 2
1,12-Dodecanediol
Reactant of Route 3
1,12-Dodecanediol
Reactant of Route 4
1,12-Dodecanediol
Reactant of Route 5
1,12-Dodecanediol
Reactant of Route 6
1,12-Dodecanediol
Customer
Q & A

Q1: What is the molecular formula and weight of 1,12-dodecanediol?

A1: The molecular formula of this compound is C12H26O2, and its molecular weight is 202.34 g/mol [].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly use Fourier transform infrared (FTIR) spectroscopy, 1H NMR spectroscopy, and 13C NMR spectroscopy to characterize the chemical structure of this compound and its derivatives [, , , ]. Additionally, GC-MS is used to elucidate the structure of low-molecular weight reaction intermediates during esterification reactions with this compound [].

Q3: What are the key applications of this compound in polymer synthesis?

A3: this compound is frequently used as a monomer or extender in the synthesis of polyesters, polyurethanes, and poly(ester amide)s [, , , , , , , , , , ]. These polymers find applications in various fields, including biomaterials, coatings, and packaging.

Q4: How does the inclusion of this compound as an extender affect the properties of copolyesteraramides?

A4: this compound acts as an extender by increasing the lamellar thickness of bisesterdiamide crystals in copolyesteraramides []. This leads to a multiphase structure with two glass transition temperatures and a broad melting transition, ultimately improving elasticity [].

Q5: How does the chain length of the diol component in polyurethanes, including this compound, affect their properties?

A5: The length of the α,ω-aliphatic glycol extender, such as this compound, significantly impacts the properties of polyurethanes []. Properties like compression set, modulus, and glass transition temperature are notably affected. Optimal properties were observed with this compound and other specific diol chain lengths [].

Q6: What is the role of this compound in the synthesis of biodegradable polymers?

A6: this compound serves as a monomer alongside citric acid and other biocompatible components in the synthesis of biodegradable polyesters [, , , ]. These polyesters exhibit desirable mechanical and degradation properties for potential applications in tissue engineering and drug delivery [, ].

Q7: Does this compound exhibit catalytic properties itself?

A7: this compound primarily serves as a building block or reactant in the reported research. Its direct catalytic properties haven't been a focus in these studies.

Q8: Have there been any molecular dynamics simulations involving this compound?

A8: Yes, molecular dynamics simulations have been used to study the behavior of this compound at the benzene-graphite interface []. These simulations revealed the impact of the adsorbed this compound monolayer on the liquid structure near the interface [].

Q9: How does the structure of this compound relate to its function as a monomer in polymer synthesis?

A9: The linear, long-chain structure of this compound, with terminal hydroxyl groups, makes it suitable for condensation polymerization reactions [, , , ]. The length of the carbon chain influences the flexibility and crystallinity of the resulting polymers, impacting their thermal and mechanical properties [, , , ].

Q10: How does the presence of fluorine atoms in fluorodiol-containing polyurethanes, synthesized using this compound, impact their properties?

A10: Incorporating fluorodiols like 1H,1H,12H,12H-perfluoro-1,12-dodecanediol, derived from this compound, in polyurethanes influences their surface properties and blood compatibility []. Higher fluorine content correlates with lower surface energy, reduced platelet adhesion, and a lower fibrinogen/albumin adsorption ratio, indicating improved blood compatibility [].

Q11: What research has been done on the biocompatibility of this compound-based polymers?

A11: In vitro biocompatibility studies have been conducted on citric acid-based polyesters synthesized using this compound [, ]. These studies demonstrated favorable cell compatibility, suggesting potential applications in tissue engineering and other biomedical fields [, ].

Q12: How does the structure of FDCA-based polyesters, incorporating various polyols like this compound, influence their enzymatic hydrolysis?

A12: The choice of polyol, including this compound, significantly impacts the enzymatic hydrolysis of 2,5-furandicarboxylic acid (FDCA)-based polyesters []. Factors like diol chain length, branching, and the presence of ethoxy units affect the susceptibility of these polyesters to enzymatic degradation by cutinase 1 from Thermobifida cellulosilytica [].

Q13: Are there any studies on the biodegradation of this compound-containing polymers?

A13: While specific biodegradation studies focusing solely on this compound-containing polymers might be limited in the provided research, in vitro degradation studies on citric acid-based polyesters incorporating this compound have been conducted []. These studies provide insights into the degradation behavior of such polymers in a controlled environment [].

Q14: How is this compound typically quantified in various matrices?

A14: Gas chromatography (GC) and related techniques like GC-MS are common methods for quantifying this compound, particularly in the context of analyzing reaction products and intermediates [, , ].

Q15: What is the significance of synthesizing this compound-based bolaamphiphiles?

A15: Bolaamphiphiles, synthesized from this compound and other components, have garnered interest for their ability to form monolayer lipid membranes (MLMs) []. These MLMs exhibit distinct properties compared to traditional bilayer membranes, offering potential in areas like drug delivery, sensing, and biomimetic systems [].

Q16: How is this compound used in the synthesis of the sex pheromone of specific insects?

A16: this compound serves as a starting material in the synthesis of (Z/E)-12-tetradecene-1-ol acetate, a sex pheromone component of insects like the Asian corn borer [, ]. This synthesis involves a series of reactions, including mono-bromination, acylation, oxidation, and a Wittig reaction, showcasing the versatility of this compound as a chemical precursor [, ].

Q17: What are the advantages of using this compound in the synthesis of these pheromones?

A17: this compound offers a cost-effective and readily available starting material for synthesizing these insect pheromones [, ]. The synthetic routes are generally straightforward and efficient, making it a practical choice for pheromone production [, ].

Q18: Can this compound be used to modify the surface of nanomaterials?

A18: Yes, research indicates that this compound can modify the surface of silicon nanocrystallites []. This surface modification can influence the photoluminescent properties of these nanomaterials and potentially open avenues for tailoring their characteristics for specific applications [].

Q19: How does the incorporation of this compound impact the properties of polypropylene/polybutene-1 (PP/PB-1) blends?

A19: When this compound is used to functionalize reduced graphene oxide (rGO) in PP/PB-1 blends, it contributes to improved adhesion and dispersion of both the rGO nanoparticles and the polybutene-1 phase within the polypropylene matrix []. This leads to enhanced mechanical properties, including increased Young's modulus and tensile strength, in the resulting nanocomposites [].

Q20: Are there alternative compounds to this compound for specific applications?

A20: Yes, depending on the specific application, other diols with varying chain lengths or functionalities may be considered as alternatives to this compound [, , , ]. For instance, in polyurethane synthesis, 1,3-propanediol and 1,10-decanediol have been explored as alternative extenders, each imparting different properties to the final polymer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.